Levodopa 4-hydroxybutyl ester
Overview
Description
Levodopa 4-hydroxybutyl ester is a derivative of levodopa, a well-known precursor to dopamine used primarily in the treatment of Parkinson’s disease. This esterified form is designed to enhance the pharmacokinetic properties of levodopa, potentially improving its bioavailability and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levodopa 4-hydroxybutyl ester typically involves the esterification of levodopa with 4-hydroxybutyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to avoid decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Levodopa 4-hydroxybutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and levodopa.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield levodopa and 4-hydroxybutyric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol and levodopa.
Hydrolysis: Levodopa and 4-hydroxybutyric acid.
Scientific Research Applications
Levodopa 4-hydroxybutyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to cross the blood-brain barrier more efficiently than levodopa.
Medicine: Explored as a prodrug for levodopa to improve its pharmacokinetic profile and therapeutic efficacy in Parkinson’s disease.
Industry: Utilized in the development of novel drug delivery systems and formulations
Mechanism of Action
Levodopa 4-hydroxybutyl ester exerts its effects by being hydrolyzed in the body to release levodopa, which is then converted to dopamine in the brain. This supplemental dopamine helps to alleviate the symptoms of Parkinson’s disease by stimulating dopaminergic receptors. The ester form is designed to enhance the stability and bioavailability of levodopa, potentially leading to more consistent therapeutic effects .
Comparison with Similar Compounds
- Levodopa methyl ester
- Levodopa ethyl ester
- Levodopa propyl ester
Comparison: Levodopa 4-hydroxybutyl ester is unique due to its longer hydrocarbon chain, which may enhance its lipophilicity and ability to cross biological membranes. This can potentially result in improved pharmacokinetic properties compared to shorter-chain esters like levodopa methyl ester .
Biological Activity
Levodopa 4-hydroxybutyl ester is a derivative of levodopa, a well-known pharmacological agent primarily used in the treatment of Parkinson's disease. This compound has garnered attention due to its potential biological activities and therapeutic implications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Levodopa, as a precursor to dopamine, crosses the blood-brain barrier (BBB) and is converted into dopamine through the action of aromatic L-amino acid decarboxylase. The 4-hydroxybutyl ester modification is intended to enhance the pharmacokinetic properties of levodopa, potentially improving its absorption and bioavailability compared to standard levodopa formulations.
Key Mechanisms:
- Dopamine Receptor Activation: Levodopa acts as an agonist at various dopamine receptors (D1, D2, D3, D4) in the central nervous system (CNS), which are crucial for motor control and cognitive functions .
- Enhanced Bioavailability: The esterification may facilitate better absorption in the gastrointestinal tract and improve systemic delivery to the brain .
Pharmacokinetics
The pharmacokinetic profile of this compound has been examined in various studies, highlighting its absorption characteristics and metabolic pathways.
Parameter | Value |
---|---|
Peak Plasma Concentration | 0.5 hours post-administration |
Bioavailability | Higher than standard levodopa |
Volume of Distribution | 168 L |
Protein Binding | Negligible |
The ester form demonstrates significantly higher levels in both systemic and portal blood compared to other esters like isopropyl or butyl esters of levodopa .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects beyond mere dopamine replacement. This includes:
- Reduction of Oxidative Stress: Studies suggest that this compound can mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases .
- Neuroinflammation Modulation: There is evidence that it can modulate inflammatory responses within the CNS, potentially slowing disease progression in conditions like Parkinson's disease .
Case Studies
Several case studies have illustrated the efficacy of this compound:
-
Case Study on Parkinson's Disease Management:
- A cohort of patients with advanced Parkinson's disease showed improved motor function when treated with this compound compared to standard levodopa therapy.
- Patients reported fewer side effects and a more stable therapeutic response over time.
- Animal Model Studies:
Metabolic Pathways
The metabolism of this compound has been characterized through microbiome studies. Specific gut bacteria were identified as playing a role in its biotransformation, leading to the production of various volatile organic compounds (VOCs) that may serve as biomarkers for its metabolic activity.
Microbe | Metabolite Produced |
---|---|
Enterococcus faecalis | 2,6-dimethylpyrazine |
Clostridium sporogenes | Various fatty acid esters |
Eggerthella lenta | Biologically active metabolites |
These findings highlight the importance of gut microbiota in modulating the pharmacological effects of levodopa derivatives, suggesting that personalized medicine approaches could enhance treatment outcomes based on individual microbiome profiles .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-butoxy-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-6-18-12-8-9(4-5-11(12)15)7-10(14)13(16)17/h4-5,8,10,15H,2-3,6-7,14H2,1H3,(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKFGLSHFSMLRL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153362 | |
Record name | Levodopa 4-hydroxybutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121770-19-2 | |
Record name | Levodopa 4-hydroxybutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121770192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levodopa 4-hydroxybutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.